1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

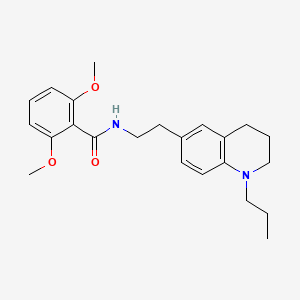

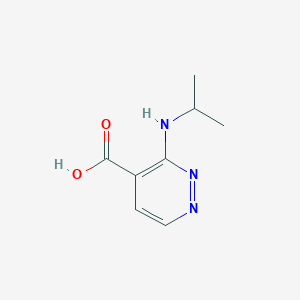

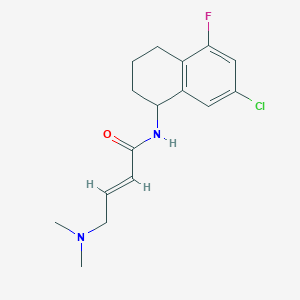

“1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate)” is a chemical compound with the molecular formula C11H15FN2 . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio . It is also known by several synonyms, including 1-3-fluorobenzyl piperazine, 1-3-fluorophenyl methyl piperazine, 1-3-fluoro-benzyl-piperazine, among others .

Molecular Structure Analysis

The molecular weight of “1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate)” is 194.253 g/mol . The InChI Key for this compound is ITHBJSRWFNLKIH-UHFFFAOYSA-N . The SMILES string representation of the molecule is C1CN (CCN1)CC2=CC (=CC=C2)F .Physical and Chemical Properties Analysis

“1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate)” is a liquid at 20 degrees Celsius . It has a boiling point of 115 °C/0.25 mmHg . The compound has a specific gravity of 1.10 at 20/20 and a refractive index of 1.53 . It should be stored under inert gas as it is air sensitive .Scientific Research Applications

Synthesis of Pharmaceutical Compounds

1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) plays a crucial role in the synthesis of various pharmaceuticals. For instance, compounds like Fluspirilen and Penfluridol, which are neuroleptic agents, utilize intermediates in their synthesis process that are closely related to this chemical. These pharmaceuticals are synthesized using a key intermediate, 4,4-bis(p-fluorophenyl)butylbromide, which is prepared from 4,4′-difluorobenzophenone, a compound sharing structural similarities with 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Antagonist Activity in Neurological Research

Research has shown that derivatives of 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) with certain modifications exhibit potent 5-HT2 antagonist activity. This finding is significant in the context of neurological research, particularly in understanding and potentially treating conditions related to serotonin receptors (Watanabe et al., 1992).

Application in Antimicrobial Agents

Compounds derived from 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) have been synthesized and evaluated as possible antimicrobial agents. Novel compounds derived from this chemical, specifically those bearing piperazine carboxamides, have shown moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).

Structural Analysis and Crystallography

This compound has also been used in studies focusing on the structural determination and crystallography of various analogs. For example, derivatives of the compound have been synthesized, and their molecular structures characterized by techniques like NMR, MS, IR spectra, and X-ray crystallography. Such studies are vital for understanding the structural and chemical properties of these compounds, which can have implications in drug design and material science (Lagisetty, Powell, & Awasthi, 2009).

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.2C2HF3O2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;2*3-2(4,5)1(6)7/h1-3,8,13H,4-7,9H2;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFBEMACXFLGIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F7N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-7-[(2-methoxyethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2706308.png)

![3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2706316.png)

![5-chloro-2-methoxy-N-[1-(2-thienylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2706319.png)

![1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2706326.png)